リドフラジン
概要
説明
リドフラジンは、ピペラジン系カルシウムチャネルブロッカーであり、冠動脈拡張作用と、ある程度の抗不整脈作用を示します。 1964年にヤンセンファーマシューティカで発見されました . この化合物は、冠動脈を選択的に拡張させ、冠血流量を増強する能力で知られており、虚血性心疾患、特に狭心症の治療に役立ちます .
科学的研究の応用
リドフラジンは、広範囲の科学研究応用を有しています。
作用機序
リドフラジンは、カルシウムチャネル、特にL型カルシウムチャネルを阻害することによってその効果を発揮します。この作用は、冠動脈の拡張と冠血流量の増加につながります。 この化合物は、抗不整脈作用も示しており、これは、イオンチャネル活性を調節する能力、特にヒトエーテル・ア・ゴー・ゴー関連遺伝子 (hERG) カリウムチャネルを調節する能力によるものと考えられています .
生化学分析
Biochemical Properties
Lidoflazine interacts with calcium channels, specifically blocking them . This interaction plays a crucial role in its function as a coronary vasodilator . By blocking calcium channels, Lidoflazine reduces calcium influx into cells, which can influence various biochemical reactions within the cell .
Cellular Effects
Lidoflazine has been observed to have significant effects on cardiac myocytes . It has protective effects against shape changes in isolated rat cardiac myocytes induced by depolarizing concentrations of potassium and veratrine . Lidoflazine also has been linked to the initiation of various degradative processes including activation of phospholipases, lipid peroxidation, vascular spasm, induction of coagulative necrosis, and eventually cell death .
Molecular Mechanism
The molecular mechanism of Lidoflazine primarily involves its action as a calcium channel blocker . By blocking these channels, Lidoflazine prevents the influx of calcium ions into cells . This can influence various cellular processes, including muscle contraction and electrical conduction in the heart .
Temporal Effects in Laboratory Settings
In laboratory settings, Lidoflazine has been associated with a significant prolongation of the QT interval of the electrocardiogram . This suggests that Lidoflazine may have long-term effects on cardiac function, particularly in relation to electrical conduction .
Metabolic Pathways
As a calcium channel blocker, Lidoflazine likely interacts with pathways involving calcium signaling .
Transport and Distribution
Conditions affecting the organ distribution of blood flow, such as shock or physical exercise, could have an important influence on the pharmacokinetics of Lidoflazine .
Subcellular Localization
As a calcium channel blocker, it is likely to be localized in areas where these channels are present, such as the plasma membrane of cells .
準備方法
合成経路および反応条件
リドフラジンは、ピペラジンと様々な試薬を反応させる多段階プロセスによって合成することができます。主なステップは以下のとおりです。
ピペラジン中間体の形成: これは、ピペラジンと4,4-ビス(4-フルオロフェニル)ブチルブロミドを塩基性条件下で反応させて、中間体を形成することを含みます。
アシル化: 次に、この中間体を、塩基の存在下で2,6-ジメチルフェニルアセチルクロリドでアシル化して、リドフラジンを得ます.
工業的生産方法
リドフラジンの工業的生産は、同様の合成経路に従いますが、より大規模です。このプロセスでは、高収率と高純度を確保するために、反応条件を最適化します。 クロロホルムなどの溶媒と水酸化ナトリウムなどの塩基は、工業的合成で一般的に使用されます .
化学反応の分析
反応の種類
リドフラジンは、以下を含むいくつかの種類の化学反応を起こします。
酸化: リドフラジンは、特定の条件下で酸化されて、様々な酸化生成物を形成することができます。
還元: この化合物は、還元反応を起こすこともできますが、これはあまり一般的ではありません。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化リチウムアルミニウムなどの還元剤を使用することができます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は、様々なヒドロキシル化誘導体の形成につながる可能性があります .
類似化合物との比較
リドフラジンは、その特定の構造と薬理学的プロファイルにより、カルシウムチャネルブロッカーの中でユニークです。類似の化合物には、以下が含まれます。
リドフラジンのユニークな構造には、ピペラジン環とビス(4-フルオロフェニル)ブチル基が含まれており、その特定の薬理学的効果に貢献し、他のカルシウムチャネルブロッカーと区別しています .
特性
IUPAC Name |
2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35F2N3O/c1-22-5-3-6-23(2)30(22)33-29(36)21-35-19-17-34(18-20-35)16-4-7-28(24-8-12-26(31)13-9-24)25-10-14-27(32)15-11-25/h3,5-6,8-15,28H,4,7,16-21H2,1-2H3,(H,33,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIAKUMOEKILTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045377 | |
Record name | Lidoflazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3416-26-0 | |
Record name | Lidoflazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3416-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lidoflazine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lidoflazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13766 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lidoflazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lidoflazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.285 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LIDOFLAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4ZHN3HBTE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。